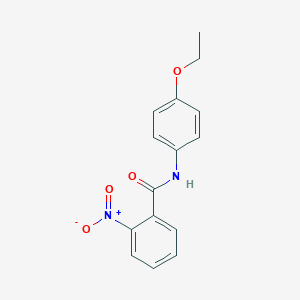

N-(4-ethoxyphenyl)-2-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-ethoxyphenyl)-2-nitrobenzamide, also known as ENB, is a compound that has been widely studied for its potential use in scientific research. It belongs to the class of nitroaromatic compounds and has been shown to have various biochemical and physiological effects. In

Applications De Recherche Scientifique

Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones

N-(4-ethoxyphenyl)-2-nitrobenzamide is used in the synthesis of novel N-(4-Ethoxyphenyl) Azetidin-2-ones . These compounds are synthesized through standard [2+2] ketene-imine cycloadditions (Staudinger reaction). Treatment of these compounds with ceric ammonium nitrate yields the N-dearylated 2-azetidinones .

2. Oxidative N-Deprotection by Ceric Ammonium Nitrate The N-(p-ethoxyphenyl) group on β-lactams can be oxidatively removed by ceric ammonium nitrate in good yield . This process is used in the synthesis of N-unsubstituted β-lactams, which play a central role as key intermediates in the synthesis of several biologically active antibiotics .

Synthesis of N-Substituted Amidoximes

N-(4-ethoxyphenyl)-2-nitrobenzamide can be used in the synthesis of N-substituted amidoximes . These compounds are synthesized from secondary amides or the intermediate amides through Ph3P–I2-mediated dehydrative condensation .

Formation of 1,2,4-Oxadiazol-5-ones

The obtained amidoximes from the synthesis mentioned above can be used in the formation of 1,2,4-oxadiazol-5-ones via base-mediated carbonylative cyclization with 1,1’-carbonyldiimidazole .

Synthesis of Schiff Base Complexes

N-(4-ethoxyphenyl)-2-nitrobenzamide can potentially be used in the synthesis of Schiff base complexes . These complexes are often synthesized from condensation of 2-aminophenol or o-phenylenediamine and carbonyl derivatives .

Drug Development

N-substituted amidoxime derivatives, which can be synthesized from N-(4-ethoxyphenyl)-2-nitrobenzamide, have been introduced as prodrug candidates to achieve good cell permeability and oral bioavailability . They are used in the development of various drugs, including anti-influenza agents and inhibitors of indoleamine 2,3-dioxygenase .

Propriétés

IUPAC Name |

N-(4-ethoxyphenyl)-2-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4/c1-2-21-12-9-7-11(8-10-12)16-15(18)13-5-3-4-6-14(13)17(19)20/h3-10H,2H2,1H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOXNCKLXCVHBAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethoxyphenyl)-2-nitrobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[5-(2-Chlorophenyl)-2-furyl]methylene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B400647.png)

![5-Biphenyl-4-yl-3-(4'-propyl-bicyclohexyl-4-yl)-[1,2,4]oxadiazole](/img/structure/B400648.png)

![N-[(E)-(5,6-dichloro-5,6-difluoro-2-bicyclo[2.2.1]heptanyl)methylideneamino]-4-[4-[[(E)-(5,6-dichloro-5,6-difluoro-2-bicyclo[2.2.1]heptanyl)methylideneamino]carbamoyl]phenoxy]benzamide](/img/structure/B400649.png)

![3-[(4-bromobenzyl)sulfanyl]-5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B400651.png)

![O-{4-[(2-bromoanilino)carbonyl]phenyl} benzyl(propyl)thiocarbamate](/img/structure/B400657.png)

![O-[4-[(3-chlorophenyl)carbamoyl]phenyl] morpholine-4-carbothioate](/img/structure/B400659.png)

![2-Anilino-4-[4-({4-nitrobenzyl}oxy)phenyl]-1,3-thiazole](/img/structure/B400662.png)

![2-[(2E)-2-[(4-bromophenyl)methylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B400663.png)

![5-[4-({2-Nitrobenzyl}oxy)-3-methoxybenzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B400667.png)

![5-{[5-(4-Bromophenyl)-2-furyl]methylene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B400670.png)